- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,
Cas no 928-40-5 (Hexane-2,6-diol)
Hexane-2,6-diol Chemical and Physical Properties
Names and Identifiers
-
- 1,5-Hexanediol
- hexane-1,5-diol
- rac-1,5-hexanediol
- rac-hexane-1,5-diol
- 1,5-Dihydroxyhexane
- 1-Methyl-1,5-pentanediol
- Hexane-2,6-diol
- Hexan-1,5-diol
- (+/-)-1,5-Hexanediol
- EINECS 213-171-3
- BRN 1732705
- SY224933
- AS-81219
- NS00041795
- 2,6-DIHYDROXYHEXANE
- 1,5-Hexanediol, 99%
- 928-40-5
- AT33338
- SCHEMBL41064
- 4-01-00-02556 (Beilstein Handbook Reference)
- CHEBI:179534
- LMFA05000583
- MFCD00004563
- DTXSID90870799
- AI3-11556
-
- MDL: MFCD00004563
- Inchi: 1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3
- InChI Key: UNVGBIALRHLALK-UHFFFAOYSA-N
- SMILES: OCCCCC(C)O
Computed Properties
- Exact Mass: 118.09900
- Monoisotopic Mass: 118.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 45.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.981 g/mL at 25 °C(lit.)
- Melting Point: 26.38°C (estimate)
- Boiling Point: 89-91 °C/0.5 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.451(lit.)
- Solubility: Dissolution (54 g/l) (25 º C),
- PSA: 40.46000
- LogP: 0.52980
- Solubility: Not determined
Hexane-2,6-diol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
- RTECS:MO2080000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
Hexane-2,6-diol Customs Data
- HS CODE:2905399090
- Customs Data:
China Customs Code:
2905399090Overview:
2905399090 Other diols.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2905399090 other diols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Hexane-2,6-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H928405-1g |
Hexane-2,6-diol |
928-40-5 | 1g |
$115.00 | 2023-05-18 | ||
| TRC | H928405-5g |
Hexane-2,6-diol |
928-40-5 | 5g |
$483.00 | 2023-05-18 | ||
| TRC | H928405-10g |
Hexane-2,6-diol |
928-40-5 | 10g |
$907.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 198188-1G |
Hexane-2,6-diol |
928-40-5 | 1g |
¥1355.12 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 198188-5G |
Hexane-2,6-diol |
928-40-5 | 5g |
¥3150.76 | 2023-12-09 | ||
| eNovation Chemicals LLC | Y1263237-1g |
1,5-Hexanediol |
928-40-5 | 99% | 1g |
$195 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643590-1g |
Hexane-1,5-diol |
928-40-5 | 98% | 1g |
¥1459.00 | 2024-04-25 | |
| abcr | AB612457-100mg |
1,5-Hexanediol; . |
928-40-5 | 100mg |
€155.20 | 2025-04-15 | ||
| abcr | AB612457-250mg |
1,5-Hexanediol; . |
928-40-5 | 250mg |
€220.70 | 2025-04-15 | ||
| abcr | AB612457-1g |
1,5-Hexanediol; . |
928-40-5 | 1g |
€335.30 | 2025-04-15 |
Hexane-2,6-diol Production Method
Production Method 1
Production Method 2
Production Method 3
- Formal hydration of non-activated terminal olefins using tandem catalysts, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611
Production Method 4
1.2 Solvents: Water
- Total Synthesis of (+)-Brefeidin C via an Intramolecular Allylsilane-Carbocyclization Reaction with alpha-Substituted Allylsilanes, 1995, , ,
Production Method 5
Production Method 6
- Methods of producing compounds from 5-(halomethyl)furfural, World Intellectual Property Organization, , ,
Production Method 7
- C-O bond hydrogenolysis of cyclic ethers with OH groups over rhenium-modified supported iridium catalysts, Journal of Catalysis, 2012, 294, 171-183
Production Method 8
- Mechanism of the hydrogenolysis of ethers over silica-supported rhodium catalyst modified with rhenium oxide, Journal of Catalysis, 2011, 280(2), 221-229
Production Method 9
1.2 Reagents: Ammonium chloride Solvents: Water
- Preparation of P-TEFb inhibitor-peptidyl linker-integrin binder conjugates,their pharmaceutical compositions, and methods for the treatment, prevention, or management of hyperproliferative disorder, World Intellectual Property Organization, , ,
Production Method 10
Production Method 11
- 4-Chloro-1-butanol and some 1,5-glycols, Ann. chim. (Paris) [13], 1956, 1, 436-74
Production Method 12
- Pyrrolidines, piperidines and hexahydroazepines from glycols, Journal of the American Chemical Society, 1938, 60, 1033-5
Production Method 13
- Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine Ligand, Journal of the American Chemical Society, 2011, 133(12), 4240-4242
Production Method 14
- Ionic and organometallic-catalyzed organosilane reductions, Organic Reactions (Hoboken, 2008, 71, 1-737
Production Method 15
- Enantioselective Synthesis Muqubilin and Negombatoperoxides B and C/D, Journal of Organic Chemistry, 2021, 86(5), 4205-4219
Production Method 16
- Process for producing hydroxymethyl-alcohols, World Intellectual Property Organization, , ,
Production Method 17
- Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino Alcohols, Chemistry - A European Journal, 2019, 25(40), 9498-9503
Production Method 18
- Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalysts, Applied Catalysis, 2019, 245, 251-261
Production Method 19
- Production of α,ω-alkanediols using Escherichia coli expressing a cytochrome P450 from Acinetobacter sp. OC4, Bioscience, 2006, 70(6), 1379-1385
Production Method 20
- Studies on the autoxidation of nonbranched aliphatic monocarboxylic acids and their methyl esters, Journal fuer Praktische Chemie (Leipzig), 1984, 326(4), 572-8
Production Method 21
- Reactions induced by pyridinium halides. XXV. Comparison of the polyreactional transformations induced by pyridinium chloride and bromide. Case of 1,4- and 1,5-hexanediols, Tetrahedron, 1978, 34(5), 529-32
Hexane-2,6-diol Raw materials
- Ethyl 5-oxohexanoate
- 5-Hexen-1-ol
- (R/S)-δ-Hexalactone
- Tetrahydro-2H-pyran-2-ol, >90%
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Glycerol
- 5-Hydroxypentanal
- 5-Oxohexanonitrile
Hexane-2,6-diol Preparation Products
- 6-Hydroxyhexanoic acid (1191-25-9)
- 5-Methylhexanol (627-98-5)
- pentane-1,5-diol (111-29-5)
- 4-Methyl-1-pentanol (626-89-1)
- 6-Amino-1-hexanol (4048-33-3)
- Pentanoic acid,5-hydroxy- (13392-69-3)
- 4-Amino-1-pentanol (927-55-9)
- Hexane-2,6-diol (928-40-5)
- 4-Aminobutan-1-ol (13325-10-5)
- 5-Amino-1-pentanol (2508-29-4)
- 1,6-Hexanediol (629-11-8)
- 1,4-Butanediol (110-63-4)
Hexane-2,6-diol Suppliers
Hexane-2,6-diol Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Hexane-2,6-diol
Hexane-2,6-diol: A Comprehensive Overview
Hexane-2,6-diol, also known by its CAS number CAS No. 928-40-5, is a versatile organic compound that has garnered significant attention in various scientific and industrial domains. This compound, characterized by its six-carbon chain with hydroxyl groups at the second and sixth positions, exhibits unique chemical properties that make it valuable in numerous applications. Recent advancements in synthetic methodologies and material science have further highlighted its potential in emerging technologies.
The synthesis of Hexane-2,6-diol has been a focal point of research, with scientists exploring efficient and sustainable pathways to produce this compound. One notable approach involves the catalytic hydrogenation of adipic acid, a process that has been optimized to enhance yield and reduce environmental impact. Additionally, biotechnological methods, such as microbial fermentation, have shown promise in producing Hexane-2,6-diol through renewable feedstocks. These innovations align with the growing demand for eco-friendly chemical production processes.
In terms of applications, Hexane-2,6-diol has found utility in the development of advanced materials. For instance, it serves as a key precursor in the synthesis of polyurethanes and polyesters, which are widely used in textiles and automotive industries. Recent studies have demonstrated its ability to form high-performance thermoplastics with exceptional mechanical properties. Furthermore, its role in drug delivery systems has been explored, leveraging its biocompatibility and ability to form hydrogels for controlled release applications.
The chemical properties of Hexane-2,6-diol are equally intriguing. Its diol structure facilitates participation in various condensation reactions, making it a valuable intermediate in organic synthesis. Researchers have also investigated its role in click chemistry reactions, where it acts as a building block for constructing complex molecular architectures. These findings underscore its importance in both academic research and industrial-scale production.
Safety considerations are paramount when handling Hexane-2,6-diol. While it is not classified as a hazardous substance under standard conditions, proper precautions should be taken to avoid prolonged exposure or inhalation. Occupational safety guidelines recommend using protective equipment and ensuring adequate ventilation during handling. Environmental impact assessments have also been conducted to evaluate its biodegradability and potential ecological effects.
In conclusion, Hexane-2,6-diol, with its CAS number CAS No. 928-40-5, stands as a testament to the ongoing advancements in chemical synthesis and material science. Its diverse applications across industries coupled with recent research breakthroughs position it as a compound of significant interest for future developments.